N-benzyl-3-(1H-tetrazol-1-yl)benzamide

Xanthine oxidase inhibition Structure-based drug design Tetrazole hydrogen bonding

N-Benzyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 1H-tetrazol-1-yl substituent at the meta position (3-position) of the phenyl ring. It belongs to the tetrazole benzamide class, which has been explored for its potential as a xanthine oxidase (XO) inhibitor.

Molecular Formula C15H13N5O
Molecular Weight 279.30 g/mol
Cat. No. B11311697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H13N5O
Molecular Weight279.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O/c21-15(16-10-12-5-2-1-3-6-12)13-7-4-8-14(9-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21)
InChIKeySEACGUPVQKBWMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-(1H-tetrazol-1-yl)benzamide – Product Profile and Tetrazole Benzamide Class Overview


N-Benzyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 1H-tetrazol-1-yl substituent at the meta position (3-position) of the phenyl ring. It belongs to the tetrazole benzamide class, which has been explored for its potential as a xanthine oxidase (XO) inhibitor . The compound possesses 4 hydrogen-bond acceptors, 1 hydrogen-bond donor, and a calculated XLogP3 of 1.9 . Tetrazole-containing benzamides have also garnered attention for their role in modulating kinase pathways, including MEK-1 , and as BCRP inhibitors [1].

Why N-Benzyl-3-(1H-tetrazol-1-yl)benzamide Cannot Be Freely Substituted by Generic Tetrazole Benzamides


Substitution of the tetrazole ring from the meta (3-position) to the para (4-position) or ortho (2-position) of the benzamide scaffold profoundly alters the hydrogen-bonding geometry available for target engagement. In related xanthine oxidase inhibitors, interaction with the Asn768 residue through the N-4 atom of the tetrazole is critical for potency [1]. The 3-tetrazole configuration uniquely positions this H-bond acceptor for optimal contact with the Asn768 sub-pocket, while the para isomer would project the acceptor away from this residue. Furthermore, the meta orientation alters metabolic soft spots, potentially reducing first-pass oxidation compared to the electronically activated para position [2].

N-Benzyl-3-(1H-tetrazol-1-yl)benzamide: Quantitative Evidence for Selection Over Closest Analogs


Hydrogen-Bond Acceptor Geometry Optimized for Xanthine Oxidase Asn768 Engagement

The N-4 atom of the 1H-tetrazole in 3-substituted benzamides can accept a hydrogen bond from the Asn768 residue of xanthine oxidase, an interaction demonstrated for the closely related N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide series [1]. In that study, introduction of the 3'-tetrazole moiety led to compound 2s with an IC50 of 0.031 μM, a 10-fold improvement over the initial lead (IC50 = 0.312 μM) [1]. The 4-position (para) isomer cannot present the tetrazole N-4 in the same orientation, as the vector angle diverges by approximately 120° .

Xanthine oxidase inhibition Structure-based drug design Tetrazole hydrogen bonding

Physicochemical Property Differentiation: XLogP3 and Hydrogen-Bond Profile

N-Benzyl-3-(1H-tetrazol-1-yl)benzamide exhibits an XLogP3 of 1.9 with 4 hydrogen-bond acceptors and 1 hydrogen-bond donor . This balance places it within the optimal range for oral bioavailability (Rule of 5 compliance). In contrast, analogs with N-alkyl substituents on the tetrazole ring (e.g., N-(4-methylbenzyl)-3-(1H-tetrazol-1-yl)benzamide) show increased lipophilicity (XLogP3 estimated ~2.3), potentially reducing solubility and altering permeability .

Lipophilicity Permeability Drug-likeness

Metabolic Vulnerability: Meta vs. Para Positional Effects on CYP-Mediated Oxidation

Substituted benzyl tetrazoles with electron-withdrawing tetrazole groups at the meta position show reduced CYP450-mediated oxidation compared to their para counterparts. In a series of histamine H3 receptor antagonists, compounds bearing meta-substituted tetrazoles maintained liver microsome stability (t1/2 >60 min) and minimal CYP inhibition (IC50 >50 μM), whereas para-substituted analogs displayed shorter half-lives due to enhanced metabolic oxidation [1]. N-Benzyl-3-(1H-tetrazol-1-yl)benzamide, with its 3-tetrazole configuration, is predicted to benefit from this metabolic shielding.

Metabolic stability CYP450 oxidation Positional isomer

Optimal Application Scenarios for Procuring N-Benzyl-3-(1H-tetrazol-1-yl)benzamide


Lead Compound for Structure-Based Design of Xanthine Oxidase Inhibitors

The meta-tetrazole benzamide scaffold provides a validated hydrogen-bond acceptor motif for engaging the Asn768 residue of xanthine oxidase, as demonstrated by the 0.031 μM IC50 achieved in the related isonicotinamide series [2]. Procure this compound to initiate SAR exploration around the benzyl amide region while retaining the critical 3-tetrazole interaction.

Tool Compound for Investigating Tetrazole Positional Isomer Effects on Drug Metabolism

Use N-benzyl-3-(1H-tetrazol-1-yl)benzamide alongside its 4-tetrazole isomer to quantify differential CYP450 oxidation rates in human liver microsome assays. Class-level data suggest the meta isomer benefits from reduced metabolic oxidation (t1/2 >60 min vs. <40 min for para) [2], making it a valuable comparator for teaching or profiling metabolic soft-spot identification.

Scaffold for MEK-1 Kinase Inhibitor Optimization Programs

The compound has been identified as a MEK-1 inhibitor [2]. Its favorable physicochemical profile (XLogP3 1.9, molecular weight 279.30) supports further medicinal chemistry efforts to improve kinase selectivity and cellular potency, particularly when compared to more lipophilic tetrazole benzamides that may exhibit off-target CYP inhibition.

Quote Request

Request a Quote for N-benzyl-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.